molecular formula C24H21N3O6S2 B1683862 [4-[(4,9-Dioxobenzo[f][1,3]benzothiazol-2-yl)amino]phenyl] 2-(methoxycarbonylamino)-4-methylsulfanylbutanoate CAS No. 810659-53-1

[4-[(4,9-Dioxobenzo[f][1,3]benzothiazol-2-yl)amino]phenyl] 2-(methoxycarbonylamino)-4-methylsulfanylbutanoate

Cat. No.: B1683862
CAS No.: 810659-53-1
M. Wt: 511.6 g/mol
InChI Key: SFDSXIZFOOBDMC-KRWDZBQOSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of YC-137 involves the use of naphthoquinone as a starting material. The compound is typically synthesized through a series of chemical reactions that include oxidation, reduction, and substitution reactions. Specific details about the synthetic routes and reaction conditions are often proprietary and may vary depending on the manufacturer .

Industrial Production Methods

Industrial production of YC-137 involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as purification through crystallization or chromatography to isolate the desired compound .

Chemical Reactions Analysis

Types of Reactions

YC-137 undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions involving YC-137 include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions .

Major Products Formed

The major products formed from the reactions of YC-137 depend on the specific reaction conditions and reagents used. For example, oxidation reactions may produce quinones, while reduction reactions may yield hydroquinones .

Properties

CAS No.

810659-53-1

Molecular Formula

C24H21N3O6S2

Molecular Weight

511.6 g/mol

IUPAC Name

[4-[(4,9-dioxobenzo[f][1,3]benzothiazol-2-yl)amino]phenyl] (2S)-2-(methoxycarbonylamino)-4-methylsulfanylbutanoate

InChI

InChI=1S/C24H21N3O6S2/c1-32-24(31)26-17(11-12-34-2)22(30)33-14-9-7-13(8-10-14)25-23-27-18-19(28)15-5-3-4-6-16(15)20(29)21(18)35-23/h3-10,17H,11-12H2,1-2H3,(H,25,27)(H,26,31)/t17-/m0/s1

InChI Key

SFDSXIZFOOBDMC-KRWDZBQOSA-N

SMILES

COC(=O)NC(CCSC)C(=O)OC1=CC=C(C=C1)NC2=NC3=C(S2)C(=O)C4=CC=CC=C4C3=O

Isomeric SMILES

COC(=O)N[C@@H](CCSC)C(=O)OC1=CC=C(C=C1)NC2=NC3=C(S2)C(=O)C4=CC=CC=C4C3=O

Canonical SMILES

COC(=O)NC(CCSC)C(=O)OC1=CC=C(C=C1)NC2=NC3=C(S2)C(=O)C4=CC=CC=C4C3=O

Appearance

White to off-white solid powder.

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>5 years if stored properly

solubility

Soluble in DMSO, not in water

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

2-methoxycarbonylamino-4-methylsulfanyl-butyric acid 4-(4,9-dihydro-naphtho(2,3-d)thiazol-2-ylamino)phenyl ester
YC137

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
[4-[(4,9-Dioxobenzo[f][1,3]benzothiazol-2-yl)amino]phenyl] 2-(methoxycarbonylamino)-4-methylsulfanylbutanoate
Reactant of Route 2
Reactant of Route 2
[4-[(4,9-Dioxobenzo[f][1,3]benzothiazol-2-yl)amino]phenyl] 2-(methoxycarbonylamino)-4-methylsulfanylbutanoate
Reactant of Route 3
Reactant of Route 3
[4-[(4,9-Dioxobenzo[f][1,3]benzothiazol-2-yl)amino]phenyl] 2-(methoxycarbonylamino)-4-methylsulfanylbutanoate
Reactant of Route 4
Reactant of Route 4
[4-[(4,9-Dioxobenzo[f][1,3]benzothiazol-2-yl)amino]phenyl] 2-(methoxycarbonylamino)-4-methylsulfanylbutanoate
Reactant of Route 5
Reactant of Route 5
[4-[(4,9-Dioxobenzo[f][1,3]benzothiazol-2-yl)amino]phenyl] 2-(methoxycarbonylamino)-4-methylsulfanylbutanoate
Reactant of Route 6
Reactant of Route 6
[4-[(4,9-Dioxobenzo[f][1,3]benzothiazol-2-yl)amino]phenyl] 2-(methoxycarbonylamino)-4-methylsulfanylbutanoate

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